molecular formula C14H16N2O2 B8756138 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)Benzonitrile

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)Benzonitrile

Cat. No. B8756138
M. Wt: 244.29 g/mol
InChI Key: ZHSSJYXITJXYMF-UHFFFAOYSA-N
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Description

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)Benzonitrile is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)Benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)Benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)Benzonitrile

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile

InChI

InChI=1S/C14H16N2O2/c15-11-12-3-1-2-4-13(12)16-7-5-14(6-8-16)17-9-10-18-14/h1-4H,5-10H2

InChI Key

ZHSSJYXITJXYMF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C3=CC=CC=C3C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 10 g (0.0825 mol) p-fluorobenzonitrile, 47 g (0.3282 mol) of 1,4-dioxa-8-azaspiro[4.5]decane, 17 g (0.123 mol) of K2CO3, and 100 ml of acetonitrile is stirred at 90°-100° C. for three days. The reaction mixture is allowed to cool to ambient temperature, diluted with water and extracted with methylene chloride. The combined extracts are washed with brine, dried over Na2SO4, and concentrated in vacuo to give a pasty solid. Trituration with ethyl ether furnishes 13.4 g (67%) of title compound: m.p. 134°-135° C.; IR (KBr) 2210 and 1600 cm-1 ; NMR (CDCl3) δ 7.48 (d, 2H), 6.88 (d, 2H), 4.0 (s, 4H), 3.58-3.40 (m, 4H), and 1.90-1.70 (m, 4H).
Quantity
10 g
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47 g
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17 g
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100 mL
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Yield
67%

Synthesis routes and methods II

Procedure details

A solution of 2-fluorobenzonitrile (2.75 g, 22.7 mmol) and 4-piperidone ethylene ketal (4.25 g, 29.7 mmol) in DMF (40 mL) was heated to 120° C. for 4 h. The resulting mixture was cooled to room temperature overnight. The solvent was removed in vacuo and the residue dissolved in ether and sodium bicarbonate solution. The aqueous layer was extracted with two additional portions of ether and the combined organic extracts were washed with brine, dried over Na2SO4, and concentrated under reduced pressure to afford the title compound (4). The crude product was used directly.
Quantity
2.75 g
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reactant
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4.25 g
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reactant
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Quantity
40 mL
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solvent
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A mixture of 23 g (0.0163 mol) o-fluorobenzonitrile, 70 g (0.4889 mol) of 1,4-dioxa-8-azaspiro[4.5]decane, 34 g (0.246 mol) of K2CO3, and 150 ml of acetonitrile is stirred at reflux for three days. The reaction mixture is allowed to cool to ambient temperature, diluted with water and extracted with methylene chloride. The combined extracts are washed with brine, dried over Na2SO4, and concentrated in vacuo to give an oil. Trituration with ether furnishes 15.6 g (39%) of title compound: IR (KBr) 2200, 1590 and 1485 cm-1 ; NMR (CDCl3) δ7.65-6.9 (m, 4H), 4.02 (s, 4H), 3.33 (m, 4H), and 1.94 (m, 4H).
Quantity
23 g
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reactant
Reaction Step One
Quantity
70 g
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reactant
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34 g
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reactant
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150 mL
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Yield
39%

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